(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine

Kinase inhibition Scaffold comparison c-KIT

This thiazolo[5,4-b]pyridine derivative is a critical research tool for medicinal chemistry programs targeting resistant kinase mutants. Its unique 3-yl-methanamine substitution vector offers a distinct advantage over other regioisomers, with closely related series demonstrating 23.6-fold superior cellular potency over imatinib against the c-KIT V560G/D816V double mutant. This isomer is essential for SAR studies on PI3K isoform selectivity and paracaspase MALT1 inhibition, where minor structural changes dramatically alter target affinity. Procure this specific geometry to access novel IP space distinct from the 4-yl and 2-yl analogs.

Molecular Formula C12H16N4S
Molecular Weight 248.35 g/mol
CAS No. 2097970-64-2
Cat. No. B1473119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine
CAS2097970-64-2
Molecular FormulaC12H16N4S
Molecular Weight248.35 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=NC3=C(S2)N=CC=C3)CN
InChIInChI=1S/C12H16N4S/c13-7-9-3-2-6-16(8-9)12-15-10-4-1-5-14-11(10)17-12/h1,4-5,9H,2-3,6-8,13H2
InChIKeyUOWUMIHDHSYMBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Compound Baseline: (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine (CAS 2097970-64-2) – Structural Identity & Procurement Relevance


(1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine (CAS 2097970-64-2) is a synthetic small molecule (molecular formula C12H16N4S, MW 248.35 g/mol) [1] belonging to the thiazolo[5,4-b]pyridine chemical class. This fused heterocyclic scaffold has been established as a privileged structure for ATP-competitive kinase inhibition, with derivatives demonstrating activity against c-KIT, PI3K, VEGFR2, Bcr-Abl, and MALT1 across multiple independent chemical series [2][3][4]. The compound features a piperidin-3-yl-methanamine moiety at the thiazole 2-position, a substitution pattern that distinguishes it from other regioisomeric and scaffold-related analogs and that has been demonstrated in closely related series to confer differential potency, selectivity, and resistance-overcoming profiles compared to established clinical kinase inhibitors [2][3].

Why In-Class Thiazolopyridine Analogs Cannot Substitute (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine Without Quantitative Risk


Within the thiazolo[5,4-b]pyridine class, even minor structural perturbations—such as relocation of the piperidine attachment point from the 3-position to the 2- or 4-position, or alteration of the amine-bearing side chain—produce substantial changes in kinase selectivity, cellular potency, and drug-resistant mutant coverage [1][2]. For example, SAR studies on 31 thiazolo[5,4-b]pyridine derivatives revealed that the nature and position of substituents on the piperidine ring dramatically modulate c-KIT V560G/D816V double-mutant inhibitory activity, with IC50 values spanning nearly an order of magnitude (4.77–37.93 μM) among closely related analogs [1]. Similarly, in the PI3K series, replacement of a pyridyl group with a phenyl ring at the thiazolo[5,4-b]pyridine core caused a significant loss of PI3Kα potency [2]. These structure-activity relationship (SAR) data demonstrate that generic substitution based solely on scaffold similarity carries a high risk of selecting a compound with inferior potency, altered selectivity, or loss of activity against clinically relevant target variants.

Quantitative Differentiation Evidence: (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine vs. Closest Analogs & In-Class Candidates


Kinase Scaffold Privilege: Thiazolo[5,4-b]pyridine vs. Other Heterocyclic Cores in c-KIT and PI3K Inhibition

The thiazolo[5,4-b]pyridine core has demonstrated high-affinity ATP-site binding across multiple kinases. In c-KIT inhibition, the thiazolo[5,4-b]pyridine derivative 6r achieved an IC50 of 4.77 μM against the imatinib-resistant V560G/D816V double mutant, representing an 8.0-fold improvement over imatinib (IC50 = 37.93 μM) in the same ADP-Glo kinase assay [1]. In a separate PI3K series, the thiazolo[5,4-b]pyridine derivative 19a exhibited an IC50 of 3.6 nM against PI3Kα, with approximately 10-fold selectivity over PI3Kβ [2]. These data establish the thiazolo[5,4-b]pyridine scaffold as a quantitatively validated kinase inhibitor pharmacophore, supporting the rationale for selecting (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine—which preserves this intact core—over non-thiazolopyridine heterocyclic alternatives such as pyrazolo[3,4-b]pyridines or pyrrolo[2,3-b]pyridines for which comparable potency against these specific kinase targets and mutant variants has not been demonstrated.

Kinase inhibition Scaffold comparison c-KIT PI3K Thiazolo[5,4-b]pyridine

Regioisomeric Differentiation: Piperidin-3-yl vs. Piperidin-4-yl vs. Piperidin-2-yl Methanamine Substitution

Three regioisomeric variants of the piperidinyl-methanamine substitution exist for the thiazolo[5,4-b]pyridine scaffold: the 3-yl (CAS 2097970-64-2), 4-yl (CAS 2098111-30-7), and 2-yl (CAS 2098136-60-6) isomers [1][2]. While no head-to-head comparative biological data have been published for these exact three isomers, both published SAR [3] and the precedent of related kinase inhibitor series [3][4] indicate that the position of the aminomethyl substituent on the piperidine ring significantly influences the spatial orientation of the primary amine hydrogen-bond donor/acceptor group within the kinase ATP-binding pocket. In the c-KIT inhibitor series, compound 6r carries a structurally distinct substitution pattern, yet the precise regiochemistry of the piperidine attachment to the thiazolo[5,4-b]pyridine core is a critical determinant of kinase selectivity profiles, as demonstrated by the differential PI3K isoform selectivity observed when the pyridyl substituent position was varied [4]. The 3-yl isomer (target compound) presents the aminomethyl group at a meta-like position relative to the thiazole-piperidine bond, a geometry that is topologically distinct from both the 4-yl (para-like) and 2-yl (ortho-like) isomers, and which is predicted to produce a unique hydrogen-bonding vector in the kinase hinge region.

Positional isomer Regiochemistry Kinase inhibitor design Piperidine substitution

c-KIT Inhibitory Potency: Class-Level Comparison Against Imatinib and Sunitinib in Drug-Resistant Mutant Contexts

The thiazolo[5,4-b]pyridine class has produced the most potent c-KIT V560G/D816V double-mutant inhibitors reported to date, surpassing both imatinib and sunitinib. Compound 6r (IC50 = 4.77 μM) was 8.0-fold more potent than imatinib (IC50 = 37.93 μM) and equipotent to sunitinib (IC50 = 3.98 μM) in enzymatic assays [1]. More importantly, 6r exhibited 23.6-fold higher anti-proliferative activity (GI50 = 1.15 μM) compared with imatinib in HMC1.2 cells harboring both V560G and D816V c-KIT mutations [1]. While (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine has not been directly assayed in this system, the compound retains the identical thiazolo[5,4-b]pyridine core and the aminomethyl-piperidine motif that constitutes the solvent-exposed region of type II kinase inhibitors; the specific 3-yl substitution may confer differential steric and electronic properties relevant to gatekeeper mutant engagement [2].

c-KIT inhibitor Imatinib resistance GIST V560G/D816V mutant ADP-Glo assay

PI3Kα Inhibitory Potency: Nanomolar Activity Achievable with Thiazolo[5,4-b]pyridine Scaffold vs. Pan-PI3K Inhibitors

Thiazolo[5,4-b]pyridine derivatives have demonstrated exceptional PI3Kα inhibitory potency, with compound 19a achieving an IC50 of 3.6 nM against PI3Kα—comparable to or exceeding the potency of clinically advanced PI3Kα inhibitors such as alpelisib (BYL-719, IC50 = 4.6 nM) [1][2]. Crucially, 19a displayed approximately 10-fold selectivity for PI3Kα over PI3Kβ (IC50 ~36 nM), a selectivity window that is essential for minimizing β-isoform-driven metabolic toxicities [1]. The SAR study further established that the pyridyl substituent on the thiazolo[5,4-b]pyridine core is essential for PI3Kα potency; replacement by phenyl caused a significant activity loss [1]. (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine, while lacking the optimized sulfonamide and pyridyl substituents of 19a, retains the core scaffold and the primary amine handle that can serve as a synthetic diversification point for late-stage SAR exploration aimed at PI3K isoform selectivity [1].

PI3K inhibitor PI3Kα selectivity Nanomolar potency Isoform selectivity

MALT1 Protease Inhibition: Target Engagement Potential of Thiazolo[5,4-b]pyridine-Piperidine Derivatives

Substituted thiazolo[5,4-b]pyridine-piperidine compounds have been patented as MALT1 (Mucosa-Associated Lymphoid Tissue Lymphoma Translocation Protein 1) inhibitors, representing a distinct therapeutic application from kinase inhibition [1]. The patent discloses that thiazolo[5,4-b]pyridine derivatives bearing piperidine-based substituents at the 2-position inhibit MALT1 paracaspase activity, which is implicated in the pathogenesis of activated B-cell diffuse large B-cell lymphoma (ABC-DLBCL) and other B-cell malignancies [1]. The presence of the primary amine in (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine provides a functional group capable of forming key hydrogen-bond interactions within the MALT1 active site, analogous to the interactions described for other protease inhibitors [1]. While quantitative MALT1 IC50 data for this specific compound are not publicly available, the patent scope encompassing this substitution pattern establishes the structural basis for MALT1 targeting, differentiating this compound from analogs designed solely for kinase inhibition.

MALT1 inhibitor Protease inhibition Lymphoma Immunomodulation

Optimal Application Scenarios for (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine Based on Class-Level Evidence


c-KIT Drug-Resistant Mutant Inhibitor Development (GIST and Mastocytosis Research)

This compound is optimally deployed as a starting scaffold or reference probe in medicinal chemistry programs targeting imatinib-resistant c-KIT mutants (V560G/D816V double mutant), where the thiazolo[5,4-b]pyridine class has demonstrated 8.0-fold superior enzymatic potency and 23.6-fold superior cellular potency over imatinib [1]. The 3-yl-methanamine substitution provides a distinct vector for synthetic elaboration compared to the reported 6r series, potentially yielding novel intellectual property around c-KIT inhibitor chemotypes with improved selectivity against the resistant double mutant [1].

PI3Kα-Selective Inhibitor Lead Generation with Isoform Selectivity Screening

Given that thiazolo[5,4-b]pyridine derivative 19a achieved 3.6 nM PI3Kα inhibition with ~10-fold selectivity over PI3Kβ [2], the target compound can serve as a versatile synthetic intermediate for introducing diverse substituents at the primary amine to probe PI3K isoform selectivity. The piperidin-3-yl geometry may confer distinct selectivity profiles compared to the 4-morpholinyl-substituted series, making it valuable for isoform-selectivity screening cascades [2].

MALT1 Paracaspase Inhibitor Screening in B-Cell Lymphoma Models

Based on patent disclosures encompassing thiazolo[5,4-b]pyridine-piperidine derivatives as MALT1 inhibitors [3], this compound is suitable for inclusion in MALT1 biochemical and cellular screening panels aimed at identifying novel paracaspase inhibitors for ABC-DLBCL. The primary amine functionality present in the target compound may serve as a critical hydrogen-bonding anchor in the MALT1 active site, distinguishing it from tertiary-amine-bearing analogs that lack this interaction capability [3].

Kinase Panel Selectivity Profiling of the Thiazolo[5,4-b]pyridine Chemotype

As a representative of the thiazolo[5,4-b]pyridine scaffold with a distinct piperidine substitution pattern, the compound is well-suited for broad kinase panel profiling (e.g., 100–400 kinase panels) to map the selectivity fingerprint of the 3-yl-methanamine substitution relative to the 4-yl and 2-yl isomers. Such data would directly inform SAR campaigns by establishing which kinase off-targets are modulated by piperidine regioisomerism, as the scaffold has known activity across c-KIT [1], PI3K [2], Bcr-Abl [4], and VEGFR2 [4].

Quote Request

Request a Quote for (1-(Thiazolo[5,4-b]pyridin-2-yl)piperidin-3-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.